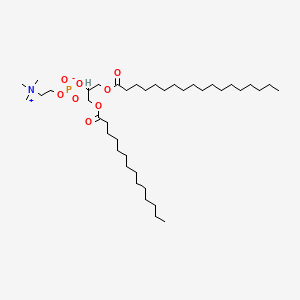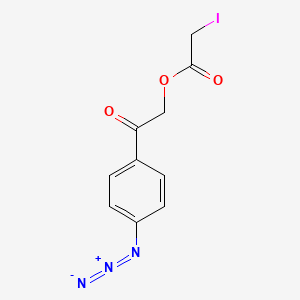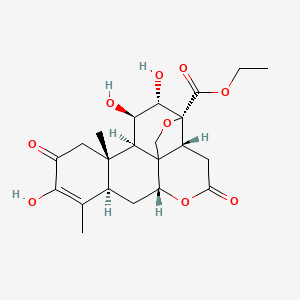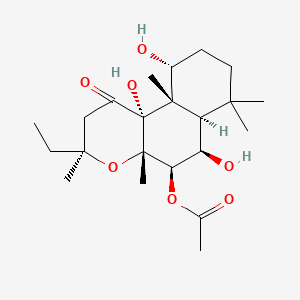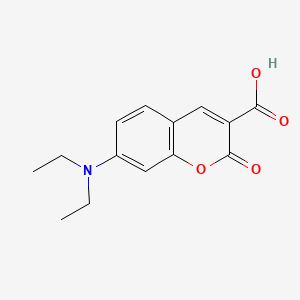
7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (DEAC) is an organic compound that has been studied for its potential applications in scientific research. DEAC is an important intermediate in the synthesis of a variety of compounds and has been used in a variety of research applications.
Scientific Research Applications
1. Fluorescent Probes for Metal Ion Detection
The compound has been utilized in the synthesis of fluorescent probes for selective detection of metal ions, particularly copper (Cu2+) and chromium (Cr3+). These probes demonstrate high selectivity and sensitivity, with some designed for instant 'turn-off' fluorescence response to Cu2+ in the presence of other metal ions, making them highly efficient for specific metal ion detection in aqueous solutions and living cells (Zhou Peng, 2010); (Kaan Karaoğlu, F. Yılmaz, E. Menteşe, 2017); (Kailasam Saravana Mani, R. Rajamanikandan, G. Ravikumar, B. Vijaya Pandiyan, P. Kolandaivel, M. Ilanchelian, S. Rajendran, 2018).
2. Detection of Toxic Gases
Another notable application is the development of visual fluorescent chemodosimeters for the selective detection of toxic gases like phosgene. The compound demonstrates a rapid response and high sensitivity, suitable for both solution and gas phase detection, highlighting its potential in safety and environmental monitoring applications (Sima Paul, P. Ghosh, P. Roy, 2020).
3. Detection of Anions
The compound has also been used in probes for the selective detection of anions like H2PO-4, with the probe showing high selectivity and a remarkable ability to rapidly identify specific anions through enhanced fluorescence (Zhang Ya’nan, Yang Linlin, Zhou Peng, Du Chunying, 2011).
4. Synthesis and Fluorescence Properties
In the field of synthetic chemistry, the compound has been used to synthesize various coumarin derivatives that exhibit excellent fluorescence in different mediums. These synthesized compounds are significant in the study of fluorescence properties and molecular recognition, adding to the understanding of chemical interactions in various states (Juan Shi, Yong Liang, Zunting Zhang, 2017).
5. Probes for Hydroxyl Radicals and Sulfite Detection
The compound has been used to develop sensitive probes for detecting hydroxyl radicals and sulfite in solutions, including in biological and environmental samples. These probes enable the monitoring of specific chemical species with high accuracy, which is crucial in various research applications, such as studying the effects of these species in different contexts (Amarjit Singh, Yongliang Yang, S. Adelstein, A. Kassis, 2008); (Qian Sun, Weibing Zhang, Junhong Qian, 2017).
6. Study of Photophysical Properties
The compound has been the subject of theoretical studies, specifically in understanding its absorption and fluorescence properties through time-dependent density functional theory. These studies provide valuable insights into the photophysical behaviors of such compounds, essential in the development of advanced optical materials (Yong Xia, Dan-Ni Xie, Aixiang Xu, Sha Ding, Chang‐Jun Liu, 2021).
Mechanism of Action
- The primary target of 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) is not well-documented in the literature. However, it is commonly used as a fluorescent probe and label for amine modification and protein conjugation . Its chemical structure includes a coumarin core with a diethylamino group, which contributes to its fluorescence properties.
- 7-DCCA interacts with its targets through fluorescence emission. When excited by light (λex = 409 nm), it emits fluorescence at λem = 473 nm in a Tris buffer at pH 9.0 . This fluorescence behavior allows it to serve as a sensitive probe for detecting changes in its local environment.
- Researchers often employ 7-DCCA to study solvation dynamics in micelles and other organized media. Micelles, formed by surfactant molecules, provide a biomimetic environment where the probe molecule can reside in different locations: bulk water, the hydrophobic core of the micelle, or the Stern layer .
- Environmental factors significantly influence 7-DCCA’s efficacy and stability. For instance:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Action Environment
Biochemical Analysis
Biochemical Properties
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to label synthetic peptides for high-throughput detection . The compound’s fluorescence properties are influenced by its interactions with different biomolecules, which can alter its quantum yield, decay time, and solvent relaxation time . These interactions are crucial for studying the dynamics of biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties allow researchers to track its distribution and interactions within cells, providing insights into cellular dynamics . For example, its interaction with micelles can significantly alter its photophysical properties, which can be used to study the solvation dynamics of water molecules at the micelle interfaces .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form intramolecular charge transfer (ICT) states and twisted intramolecular charge transfer (TICT) states, depending on the surrounding environment . These states are crucial for its fluorescence properties and can be used to study the nature of its interactions with different biomolecules. The compound’s ability to form these states makes it a valuable tool for studying molecular interactions and dynamics.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. The compound’s fluorescence properties can change over time due to factors such as aggregation and complex formation . These changes can affect its long-term effects on cellular function, making it essential to monitor its stability and degradation in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used as a fluorescent label without causing significant adverse effects. At high doses, it may exhibit toxic effects, which need to be carefully monitored . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels . These interactions are essential for understanding its role in biochemical processes and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, which are crucial for its effectiveness as a fluorescent probe. Understanding these factors is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, influencing its activity and function
Properties
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCPTFFIERCDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198994 | |
| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-74-9 | |
| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)coumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






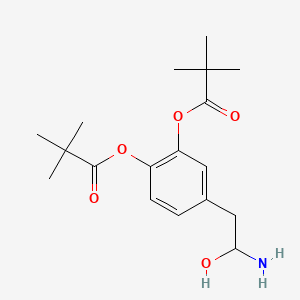
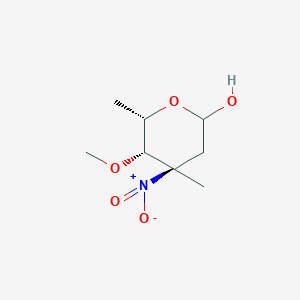
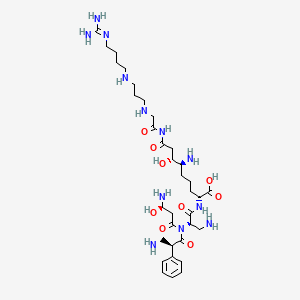
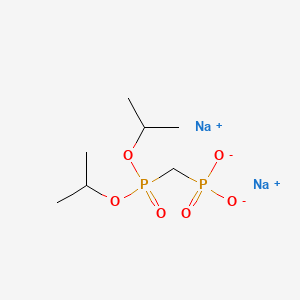
![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)
